(1,4-dimethyl-1H-pyrazol-5-yl)(4-(6-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone
Description
Properties
IUPAC Name |
(2,4-dimethylpyrazol-3-yl)-[4-(6-methylsulfanyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5OS2/c1-12-11-19-21(2)16(12)17(24)22-6-8-23(9-7-22)18-20-14-5-4-13(25-3)10-15(14)26-18/h4-5,10-11H,6-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLNQNTFLVYWYPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1)C)C(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,4-dimethyl-1H-pyrazol-5-yl)(4-(6-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the condensation of hydrazine with a 1,3-diketone under acidic conditions.
Synthesis of the Benzo[d]thiazole Moiety: This can be achieved by cyclization of 2-aminothiophenol with a carboxylic acid derivative.
Formation of the Piperazine Ring: Piperazine is commercially available, but it can also be synthesized by the reaction of ethylenediamine with dihaloalkanes.
Coupling Reactions: The final step involves coupling the pyrazole, benzo[d]thiazole, and piperazine units. This can be done using a variety of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and the use of hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzo[d]thiazole moiety, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, potentially converting it to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nitration can be achieved using a mixture of nitric acid and sulfuric acid, while halogenation can be done using halogens like bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
Biologically, the compound may exhibit activity against certain enzymes or receptors due to its structural features. It could be used in the study of enzyme inhibition or receptor binding assays.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Its structure suggests it might interact with biological targets relevant to diseases such as cancer, infections, or neurological disorders.
Industry
Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism by which (1,4-dimethyl-1H-pyrazol-5-yl)(4-(6-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone exerts its effects would depend on its specific biological target. Generally, it could interact with proteins or enzymes through hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to inhibition or activation of the target.
Comparison with Similar Compounds
Hypothesized Properties :
- Solubility : Lower than the target compound due to the absence of piperazine’s second nitrogen.
- Bioactivity : Tetrazole derivatives are commonly used in antihypertensive drugs (e.g., valsartan), suggesting divergent therapeutic applications compared to the benzothiazole-containing target.
2.2. Structural Analog: (5-Phenyl-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanone
Source : Listed in chemical databases ().
Key Differences :
- Core Structure : Pyrazoline (a partially saturated pyrazole) replaces the fully aromatic pyrazole in the target compound. Saturation may reduce planarity and alter binding interactions.
- Substituents : A pyridine ring replaces the benzothiazole, altering electronic properties (pyridine is less electron-deficient than benzothiazole).
- Methyl Groups : The target compound’s 1,4-dimethylpyrazole may enhance steric hindrance and metabolic stability compared to the phenyl group in this analog.
Hypothesized Properties :
- Reactivity : The pyridine ring’s basic nitrogen could increase solubility in acidic environments.
- Target Selectivity : Benzothiazoles (in the target compound) are more commonly associated with kinase or protease inhibition than pyridines.
Comparative Data Table
Research Implications and Gaps
- Synthetic Routes : The target compound’s synthesis may parallel methods used for tetrazole derivatives (e.g., ketone formation via chloroacetyl chloride reactions), but requires incorporation of the methylthio-benzothiazole group.
- Pharmacological Profiling: No direct activity data exists for the target compound. Prioritize assays for kinase inhibition (e.g., EGFR, VEGFR) given benzothiazole’s role in such targets.
- ADME Properties : The methylthio group may pose metabolic challenges (e.g., oxidation to sulfoxide), necessitating stability studies.
Biological Activity
The compound (1,4-dimethyl-1H-pyrazol-5-yl)(4-(6-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone , with CAS Number 1206995-73-4, is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of this compound is , with a molecular weight of 387.5 g/mol. The structure features a pyrazole ring and a benzo[d]thiazole moiety, which are known for their diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C18H21N5OS2 |
| Molecular Weight | 387.5 g/mol |
| CAS Number | 1206995-73-4 |
Antimicrobial Properties
Research indicates that derivatives containing the benzo[d]thiazole structure exhibit significant antimicrobial activity. For instance, compounds with similar structures have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis . The presence of the methylthio group may enhance the lipophilicity of the compound, potentially improving its membrane permeability and bioactivity.
Enzyme Inhibition
Compounds similar to the one have been identified as potent inhibitors of several enzymes. For example, derivatives of 2-mercaptobenzothiazole have shown inhibition against acyl coenzyme A cholesterol acyltransferase and monoamine oxidase . This suggests that our compound may also possess enzyme inhibitory properties, contributing to its pharmacological profile.
Antitumor Activity
The structural components of this compound suggest potential antitumor activity. Benzothiazole derivatives have been explored for their ability to inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . Further studies are required to elucidate the specific pathways involved when exposed to this compound.
Case Studies
- Antimicrobial Screening : A study evaluated various benzothiazole derivatives for their antimicrobial efficacy using the disc diffusion method. Compounds with modifications similar to those in our target molecule showed inhibition zones ranging from 16 to 25 mm against both Gram-positive and Gram-negative bacteria .
- In Vivo Efficacy : In experimental models, certain benzothiazole derivatives cleared infections caused by Hymenolepsis nana in rats at doses as low as 250 mg/kg, indicating significant antiparasitic activity . This raises the possibility that our compound may exhibit similar therapeutic effects.
The mechanisms through which these compounds exert their biological effects often involve:
- Interaction with DNA : Some benzothiazole derivatives intercalate into DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : By inhibiting key enzymes in metabolic pathways, these compounds can alter cellular functions leading to cell death or growth inhibition.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
